8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one
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Overview
Description
8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[34]octan-5-one is a complex organic compound featuring a pyrazole ring fused with a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with a suitable amine and a ketone under acidic or basic conditions can lead to the formation of the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine or alcohol derivatives .
Scientific Research Applications
8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and chemicals.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and spirocyclic compounds such as:
- 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine
- 1,3,4-Thiadiazole derivatives
- 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles
Uniqueness
What sets 8-(1-Ethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one apart is its spirocyclic structure combined with the pyrazole ring, which imparts unique chemical and physical properties. This combination enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H17N3O |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
8-(2-ethylpyrazol-3-yl)-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C12H17N3O/c1-2-15-10(4-7-14-15)9-8-13-11(16)12(9)5-3-6-12/h4,7,9H,2-3,5-6,8H2,1H3,(H,13,16) |
InChI Key |
WJGLWQKFBFQYEL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C2CNC(=O)C23CCC3 |
Origin of Product |
United States |
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